molecular formula C10H14O B13741340 2-(Pent-2-ynyl)cyclopentan-1-one CAS No. 57026-62-7

2-(Pent-2-ynyl)cyclopentan-1-one

Cat. No.: B13741340
CAS No.: 57026-62-7
M. Wt: 150.22 g/mol
InChI Key: LEILLIRFSQTRFY-UHFFFAOYSA-N
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Description

2-(Pent-2-ynyl)cyclopentan-1-one is an organic compound with the molecular formula C10H14O It is a cyclopentanone derivative with a pent-2-ynyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one can be achieved through a multi-step process. One common method involves the reaction of pent-2-yne with methyl acrylate to form 2-(Pent-2-ynyl)prop-2-enoate. This intermediate is then subjected to heating and reaction with phosgene to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-2-ynyl)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:

Common Reagents and Conditions

    Nucleophilic Conjugate Addition: Common nucleophiles include organocopper reagents and silyl enol ethers.

    Michael Reaction: Typically involves the use of bases such as potassium carbonate or amines.

    Diels-Alder Reaction: Requires dienes and can be catalyzed by Lewis acids.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the Michael reaction with silyl enol ethers can yield β-substituted cyclopentanones.

Scientific Research Applications

2-(Pent-2-ynyl)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pent-2-ynyl)cyclopentan-1-one involves its interaction with molecular targets through its α-β unsaturated ketone moiety. This allows it to participate in conjugate addition reactions, forming covalent bonds with nucleophiles. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pent-2-ynyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the pent-2-ynyl group can influence its chemical behavior and interactions, making it valuable for specialized research and industrial applications.

Properties

CAS No.

57026-62-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-pent-2-ynylcyclopentan-1-one

InChI

InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2,5-8H2,1H3

InChI Key

LEILLIRFSQTRFY-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC1CCCC1=O

Origin of Product

United States

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